Home > Products > Screening Compounds P115205 > MAK-683 hydrochloride
MAK-683 hydrochloride - 2170606-94-5

MAK-683 hydrochloride

Catalog Number: EVT-8953099
CAS Number: 2170606-94-5
Molecular Formula: C20H18ClFN6O
Molecular Weight: 412.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MAK-683 hydrochloride is classified under small molecule inhibitors and is primarily sourced from pharmaceutical research aimed at targeting epigenetic modifiers. It falls under the category of antineoplastic agents due to its potential applications in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of MAK-683 hydrochloride involves several key steps that utilize various chemical reactions, including coupling reactions and cyclization processes. A notable method includes the formation of the triazolo-pyrimidine structure through cyclization reactions involving appropriate precursors. The synthesis pathway typically begins with the preparation of the 5-fluoro-2,3-dihydrobenzofuran derivative, which is then reacted with other components to yield the final compound.

The synthesis has been optimized for yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Molecular Structure Analysis

Structure and Data

MAK-683 hydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C₁₄H₁₅ClF₁N₅O, with a molecular weight of approximately 307.76 g/mol.

The structural analysis reveals:

  • A triazolo ring fused to a pyrimidine core.
  • A dihydrobenzofuran moiety contributing to its lipophilicity.
  • A methylpyridine group that enhances its binding affinity to the target enzyme.

Crystallographic studies may provide detailed insights into the three-dimensional arrangement of atoms within the molecule, aiding in understanding its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

MAK-683 hydrochloride undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Cyclization: Formation of the triazolo-pyrimidine framework through cyclization of intermediate compounds.
  • Coupling Reactions: Involving nucleophilic substitutions that introduce functional groups necessary for biological activity.

In metabolic studies, MAK-683 has shown complex biotransformation pathways involving oxidation and conjugation reactions. These pathways are critical in determining its pharmacokinetic profile and potential metabolites formed during drug metabolism .

Mechanism of Action

Process and Data

MAK-683 hydrochloride acts primarily as an inhibitor of EZH2, a histone methyltransferase involved in trimethylation of histone H3 at lysine 27 (H3K27me3). By inhibiting EZH2 activity, MAK-683 disrupts the transcriptional repression of tumor suppressor genes, leading to reactivation of these genes and subsequent tumor cell apoptosis.

The mechanism involves:

  1. Binding: MAK-683 binds to the SET domain of EZH2.
  2. Inhibition: This binding prevents the methylation activity, resulting in decreased levels of H3K27me3.
  3. Gene Activation: Reactivation of silenced genes that control cell cycle progression and apoptosis occurs as a consequence.

Preclinical studies have demonstrated significant anti-tumor effects in various models, particularly in triple-negative breast cancer cells where EZH2 is often overexpressed .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAK-683 hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stable under standard laboratory conditions but should be protected from light to prevent degradation.

These properties are crucial for formulation development and determining appropriate dosing regimens for clinical applications .

Applications

Scientific Uses

MAK-683 hydrochloride has promising applications primarily in oncology research:

  • Cancer Treatment: As an EZH2 inhibitor, it holds potential for treating cancers characterized by EZH2 overactivity, particularly triple-negative breast cancer.
  • Research Tool: Used in preclinical studies to explore epigenetic regulation mechanisms and their impact on tumor biology.

Additionally, ongoing clinical trials are assessing its efficacy and safety profile in human subjects, aiming to establish it as a viable therapeutic option for patients with specific malignancies .

Molecular Mechanisms of EED Inhibition by MAK-683 Hydrochloride

Allosteric Disruption of Polycomb Repressive Complex 2 Complex via Embryonic Ectoderm Development Binding

MAK-683 hydrochloride selectively targets the embryonic ectoderm development subunit of Polycomb Repressive Complex 2 by occupying its histone H3 lysine 27 trimethylation-binding pocket. This binding induces a conformational change that destabilizes the entire Polycomb Repressive Complex 2 assembly. Specifically, MAK-683 mimics the natural interaction between embryonic ectoderm development and the trimethylated lysine residue of histone H3 lysine 27 trimethylation, thereby preventing embryonic ectoderm development from acting as an allosteric activator of enhancer of zeste homolog 2 methyltransferase activity [1] [7].

The disruption occurs through interference with key protein-protein interfaces:

  • Prevention of embryonic ectoderm development's aromatic cage engagement with histone H3 lysine 27 trimethylation
  • Displacement of embryonic ectoderm development's activation loop that normally stimulates enhancer of zeste homolog 2
  • Disruption of embryonic ectoderm development-enhancer of zeste homolog 2 interfacial contacts essential for catalytic competence [5]

Table 1: Conformational Changes Induced by MAK-683 Binding

Structural ElementNative StateMAK-683 Bound StateFunctional Consequence
Embryonic ectoderm development β-propellerStabilized H3K27me3-binding pocketOccupied by MAK-683 moleculeLoss of H3K27me3 recognition
Enhancer of zeste homolog 2 SET domainCatalytically primedMisfolded active siteAbolished methyltransferase activity
Embryonic ectoderm development-enhancer of zeste homolog 2 interfaceIntact communicationDisrupted allosteric signalingDecoupling of H3K27me3 feedback loop

Preclinical studies demonstrate this mechanism achieves profound Polycomb Repressive Complex 2 inhibition across multiple cancer types, including diffuse large B-cell lymphoma and epithelioid sarcoma models, with half-maximal inhibitory concentration values of 26–89 nM across biochemical assays [1] [6]. Unlike catalytic enhancer of zeste homolog 2 inhibitors, MAK-683 maintains efficacy against enhancer of zeste homolog 2 mutant forms that confer resistance to adenosine triphosphate-competitive inhibitors [7].

Modulation of Histone H3 Lysine 27 Trimethylation Epigenetic Landscapes in Malignant Cells

MAK-683 hydrochloride induces dose-dependent reduction of global histone H3 lysine 27 trimethylation levels by disrupting the positive feedback loop wherein histone H3 lysine 27 trimethylation binding stimulates Polycomb Repressive Complex 2 activity. This epigenetic reprogramming reverses Polycomb Repressive Complex 2-mediated transcriptional silencing of tumor suppressor genes across malignancies [1] [3].

In diffuse large B-cell lymphoma xenograft models, MAK-683 treatment reduced histone H3 lysine 27 trimethylation levels by >80% within 7 days, coinciding with:

  • Reactivation of polycomb target genes involved in cellular differentiation (e.g., HOXA cluster, CDKN2A)
  • Downregulation of oncogenic pathways including Wnt/β-catenin signaling
  • Morphological changes indicating cellular maturation [1] [7]

Table 2: Transcriptional Changes Following MAK-683 Treatment

Cancer TypeKey Reactivated GenesPathway ImpactFunctional Outcome
Diffuse large B-cell lymphomaCDKN1A, CDKN2B, PUMACell cycle arrestTumor growth inhibition
Epithelioid sarcomaSMARCB1 target genesSWItch/Sucrose Non-Fermentable restorationDifferentiation phenotype
Gastric carcinomaRUNX3, DKK1Wnt pathway suppressionReduced invasiveness

The kinetics of epigenetic reprogramming exhibit tumor-type specificity, with hematological malignancies showing more rapid histone H3 lysine 27 trimethylation reduction (24–72 hours) compared to solid tumors (7–14 days) in preclinical models. This correlates with differential sensitivity observed in clinical studies, where lymphoma patients demonstrated earlier and more profound responses [2] [4]. The altered epigenetic landscape ultimately induces tumor growth arrest through simultaneous reactivation of multiple tumor suppressor pathways rather than single-gene effects [3] [10].

Structural Basis of Embryonic Ectoderm Development-Ligand Interactions and Target Selectivity

MAK-683 hydrochloride (chemical name: N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)[1,2,4]triazolo[4,3-c]pyrimidin-5-amine hydrochloride) achieves high-affinity embryonic ectoderm development binding through optimized interactions with the histone H3 lysine 27 trimethylation pocket. X-ray crystallography reveals critical interactions:

  • The triazolopyrimidine core engages in π-π stacking with embryonic ectoderm development residues phenylalanine 97 and tyrosine 365
  • The fluorobenzofuran group occupies a hydrophobic subpocket lined by valine 112, leucine 123, and tryptophan 364
  • The methylpyridine moiety forms van der Waals contacts with proline 161 and tyrosine 154 [1] [5]

These interactions confer exceptional selectivity for embryonic ectoderm development over other WD40 domain-containing proteins, with >200-fold selectivity against structurally related epigenetic readers in biochemical panels. MAK-683's dissociation constant for embryonic ectoderm development (Kd = 4.7 nM) surpasses native histone H3 lysine 27 trimethylation binding affinity (Kd = 3.2 μM) by approximately 680-fold, explaining its potent disruption of the histone H3 lysine 27 trimethylation-embryonic ectoderm development interaction [5] [9].

The compound's physicochemical properties (molecular weight = 376.39 g/mol, calculated partition coefficient = 2.1) enable effective cellular penetration while maintaining specificity. Structure-activity relationship studies leading to MAK-683 development focused on optimizing:

  • Hydrogen bond acceptor capacity for enhanced water solubility
  • Substituent stereoelectronics for improved aromatic cage complementarity
  • Metabolic stability through fluorinated benzofuran protection against oxidative degradation [1] [6]

This rational design yielded a compound with balanced polypharmacology avoidance and potent on-target epigenetic modulation, distinguishing it from earlier embryonic ectoderm development inhibitors like embryonic ectoderm development inhibitor-1 that exhibited off-target kinase activity [1].

Comparative Analysis of MAK-683 with Other Embryonic Ectoderm Development/Polycomb Repressive Complex 2 Inhibitors

MAK-683 represents a distinct therapeutic approach within the Polycomb Repressive Complex 2 inhibitor landscape through its allosteric embryonic ectoderm development targeting, contrasting with catalytic enhancer of zeste homolog 2 inhibitors and proteolysis-targeting chimera degraders:

Table 3: Comparative Profile of Polycomb Repressive Complex 2-Targeting Agents

Inhibitor ClassRepresentative AgentsTarget InteractionResistance ConcernsEpigenetic Specificity
Embryonic ectoderm development allostericMAK-683, APG-5918H3K27me3 pocket occupationMinimal (binds stable WD40 domain)High (exploits unique EED structural feature)
Enhancer of zeste homolog 2 catalyticTazemetostat, GSK126SAM-binding site competitionCommon (EZH2 Y641 mutations)Moderate (SET domain conservation)
Proteolysis-targeting chimeraEED-targeted degradersTernary complex inductionUndetermined (ubiquitin-proteasome dependence)Variable (depends on warhead selectivity)

MAK-683's mechanism provides distinctive advantages:

  • Bypassing Enhancer of Zeste Homolog 2 Mutations: Maintains efficacy against lymphoma cells with Y641N enhancer of zeste homolog 2 mutations that confer resistance to tazemetostat [3] [10]
  • Overcoming Compensatory Feedback: Disrupts the histone H3 lysine 27 trimethylation-dependent allosteric activation loop that limits catalytic enhancer of zeste homolog 2 inhibitors
  • Transcriptional Plasticity: Induces broader gene reactivation profiles compared to enhancer of zeste homolog 2 inhibitors due to simultaneous disruption of histone H3 lysine 27 trimethylation reading and writing functions [7] [10]

Emerging proteolysis-targeting chimera approaches (e.g., MAK-683-based embryonic ectoderm development degraders) demonstrate complementary mechanisms by inducing complete embryonic ectoderm development removal rather than functional inhibition. However, these bifunctional molecules exhibit more complex pharmacokinetics and potential vulnerability to ubiquitin-proteasome alterations in malignancies [5] [8]. MAK-683 occupies a unique therapeutic niche with its selective, reversible epigenetic modulation suitable for prolonged administration regimens observed in clinical studies for advanced malignancies [2] [4].

Properties

CAS Number

2170606-94-5

Product Name

MAK-683 hydrochloride

IUPAC Name

N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine;hydrochloride

Molecular Formula

C20H18ClFN6O

Molecular Weight

412.8 g/mol

InChI

InChI=1S/C20H17FN6O.ClH/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21;/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24);1H

InChI Key

YHAMPXCHEHVBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.